molecular formula C7H12ClN3O B1433072 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride CAS No. 1707376-93-9

3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride

Cat. No.: B1433072
CAS No.: 1707376-93-9
M. Wt: 189.64 g/mol
InChI Key: CBZQDBLJOIIONB-UHFFFAOYSA-N
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Description

Key Crystallographic Parameters:

Parameter Value Source
Crystal system Monoclinic
Space group P2₁
Unit cell dimensions a = 10.44 Å, b = 10.44 Å, c = 61.52 Å
Dihedral angle (oxadiazole-piperidine) 7.3°–19.9°
Hydrogen bonding C–H···N interactions (2.5–2.7 Å)

The piperidine ring adopts a chair conformation, while the oxadiazole ring remains planar, facilitating π-stacking interactions in the crystal lattice. The hydrochloride ion participates in N–H···Cl hydrogen bonds, with bond lengths of approximately 2.2 Å.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Piperidine protons: δ 3.25–3.45 ppm (axial H), 2.65–2.85 ppm (equatorial H).
    • Oxadiazole protons: No distinct peaks (aromatic protons absent in 1,3,4-oxadiazole).
    • N-H (protonated piperidine): δ 9.8–10.2 ppm (broad singlet).
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Oxadiazole C-2: δ 165.8 ppm (C=N).
    • Piperidine C-3: δ 52.4 ppm (connected to oxadiazole).
    • Piperidine C-1 (protonated N): δ 45.2 ppm.

Infrared (IR) Spectroscopy

Bond/Vibration Wavenumber (cm⁻¹) Assignment
N–H stretch 3300–3400 Protonated piperidine
C=N stretch 1650–1670 Oxadiazole ring
C–O–C stretch 1230–1250 Oxadiazole oxygen
C–Cl stretch 650–700 Hydrochloride counterion

Mass Spectrometry

  • High-Resolution Mass Spectrometry (HRMS):
    • Observed m/z: 154.0975 ([M+H]⁺).
    • Fragmentation pattern:
      • Loss of HCl (Δ m/z = 36.46).
      • Oxadiazole ring cleavage (m/z = 96.0444, C₃H₄N₂O⁺).

Computational Chemistry Approaches to Conformational Analysis

Density Functional Theory (DFT) studies at the ωB97XD/6-31G* level reveal two stable conformers of the piperidine ring:

Conformer Relative Energy (kcal/mol) Key Features
Axial substituent 0.0 (reference) Oxadiazole equatorial, minimized steric clash
Equatorial substituent +1.4 Increased torsional strain with oxadiazole

Non-covalent interaction (NCI) analysis identifies π-stacking between oxadiazole and adjacent aromatic systems in supramolecular assemblies, with interaction energies of −5.2 kcal/mol. Quantum Theory of Atoms in Molecules (QTAIM) confirms bond critical points (BCPs) for C–H···N interactions (electron density ρ = 0.008–0.012 a.u.).

Orbital Contributions:

  • Highest Occupied Molecular Orbital (HOMO): Localized on oxadiazole ring (π-bonding).
  • Lowest Unoccupied Molecular Orbital (LUMO): Piperidine nitrogen lone pairs (σ* antibonding).

Molecular dynamics simulations (300 K, 10 ns) show a 15% preference for the axial conformation in aqueous solutions due to enhanced solvation of the hydrochloride ion.

Properties

IUPAC Name

2-piperidin-3-yl-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-2-6(4-8-3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZQDBLJOIIONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of 3-(1,3,4-oxadiazol-2-yl)piperidine derivatives typically proceeds via:

  • Formation of a piperidine carbohydrazide intermediate from a piperidine carboxylate ester.
  • Cyclization of the carbohydrazide with appropriate reagents (such as carbon disulfide or other cyclizing agents) to form the 1,3,4-oxadiazole ring.
  • Final isolation of the hydrochloride salt form for enhanced stability and handling.

Detailed Preparation Steps

Synthesis of Piperidine Carbohydrazide Intermediate

A key precursor is the piperidine carbohydrazide, which is synthesized by hydrazinolysis of the corresponding ethyl piperidine-3-carboxylate ester.

  • Procedure:
    • Dissolve ethyl piperidine-3-carboxylate in methanol.
    • Add hydrazine hydrate dropwise under stirring.
    • Reflux the mixture for 4–5 hours until reaction completion is confirmed by thin-layer chromatography (TLC).
    • Evaporate excess solvent to yield a white crystalline carbohydrazide product.
  • Yield and Properties:
    • Yield typically around 90%.
    • Melting point ranges near 128–130 °C.

This intermediate serves as the foundation for subsequent cyclization steps.

Cyclization to Form the 1,3,4-Oxadiazole Ring

The carbohydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide (KOH) to yield the 1,3,4-oxadiazol-2-thiol intermediate.

  • Procedure:
    • Dissolve the carbohydrazide in methanol.
    • Add KOH and carbon disulfide.
    • Reflux the mixture for 5–6 hours, monitoring via TLC.
    • Upon completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
    • Filter and wash the off-white solid.
  • Yield and Properties:
    • Yield approximately 85–87%.
    • Melting point around 230–233 °C.

This intermediate contains the oxadiazole ring fused to the piperidine moiety and is ready for further functionalization or salt formation.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt of 3-(1,3,4-oxadiazol-2-yl)piperidine, the free base is treated with hydrochloric acid under controlled conditions.

  • Procedure:
    • Dissolve the oxadiazole-containing compound in an appropriate solvent.
    • Bubble or add concentrated hydrochloric acid to the solution.
    • Isolate the hydrochloride salt by filtration or crystallization.

This step improves the compound’s stability, solubility, and ease of handling, which is important for pharmaceutical applications.

Representative Synthetic Route Summary

Step Starting Material / Intermediate Reagents/Conditions Product / Intermediate Yield (%) Notes
1 Ethyl piperidine-3-carboxylate Hydrazine hydrate, MeOH, reflux 4–5 h Piperidine-3-carbohydrazide ~90 White crystalline solid, mp 128–130 °C
2 Piperidine-3-carbohydrazide CS₂, KOH, MeOH, reflux 5–6 h 3-(1,3,4-oxadiazol-2-yl)piperidine-2-thiol ~87 Off-white solid, mp 230–233 °C
3 3-(1,3,4-oxadiazol-2-yl)piperidine (free base) HCl, solvent, controlled conditions 3-(1,3,4-oxadiazol-2-yl)piperidine hydrochloride Quantitative Salt formation for stability

Alternative Synthetic Approaches and Variations

  • Use of Carbonyl Diimidazole or Thionyl Chloride: Some protocols employ cyclization using reagents like thionyl chloride (SOCl₂) or carbonyl diimidazole to form the oxadiazole ring from hydrazide intermediates, offering different reaction times and yields.

  • Substituent Variations: The piperidine nitrogen or ring positions can be functionalized prior to or after oxadiazole formation to yield derivatives with varied biological activities, as demonstrated by coupling reactions with boronic acids or aromatic acid derivatives.

  • Catalytic Coupling Reactions: Palladium-catalyzed Suzuki coupling has been used to modify intermediates containing the oxadiazole ring, enabling the synthesis of diverse analogues with potential pharmaceutical relevance.

Analytical and Spectroscopic Characterization

  • NMR Spectroscopy: Proton NMR confirms the presence of the piperidine ring protons and characteristic signals of the oxadiazole ring. For example, multiplets in the 1.6–1.8 ppm range correspond to piperidine hydrogens.

  • Melting Point and Purity: Melting point determinations and TLC monitoring are standard for assessing reaction completion and product purity.

  • Elemental Analysis and Mass Spectrometry: These methods validate the molecular formula and structure of the final hydrochloride salt and intermediates.

Research Findings and Practical Considerations

  • The hydrazinolysis step is critical and must be carefully controlled to avoid overreaction or decomposition.

  • Cyclization with CS₂ is a well-established method yielding high purity oxadiazole rings, but requires careful handling due to the toxicity and volatility of carbon disulfide.

  • Formation of the hydrochloride salt improves compound handling and is preferred for biological testing and formulation.

  • The synthetic routes demonstrated have been successfully applied to generate libraries of analogues for biological screening, indicating the robustness and versatility of these methods.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, lead tetraacetate, chloramine-T.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its anticancer properties. Studies have shown that it exhibits activity against various cancer cell lines. For instance, a study highlighted its effectiveness in inhibiting the growth of specific cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of 3-(1,3,4-Oxadiazol-2-yl)piperidine Hydrochloride

Cancer Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis
A549 (Lung)4.8Cell cycle arrest
HeLa (Cervical)6.0Inhibition of proliferation

Antimicrobial Properties

In addition to anticancer activity, the compound has been explored for its antimicrobial properties. It has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study utilized disc diffusion methods to evaluate its antimicrobial efficacy, revealing significant inhibition zones compared to control agents .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties as well. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol and activation of caspase-9 and caspase-3 .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial activity, researchers synthesized a series of oxadiazole derivatives including the target compound. The study highlighted that modifications in the oxadiazole ring significantly affected antimicrobial potency against Staphylococcus aureus and E. coli, with the piperidine moiety enhancing overall activity .

Mechanism of Action

The mechanism of action of 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Piperidine-Oxadiazole Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight Substituent/Position Key Differences Purity Reference
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine HCl 1211666-31-7 C₉H₁₄ClN₃O 231.69 Methyl group at 1,2,4-oxadiazole (C-3) Oxadiazole isomerism (1,2,4 vs. 1,3,4) 95%
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine diHCl 1993195-75-7 C₈H₁₄Cl₂N₃O 254.13 Methyl group at oxadiazole (C-5) Additional HCl and methyl substitution 95%
rac-(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine HCl N/A C₉H₁₄ClN₃O 231.69 Methyl groups at piperidine (C-2) and oxadiazole (C-5) Stereochemical complexity 95%
2-(1,2,4-Oxadiazol-3-yl)piperidine HCl 1221724-96-4 C₇H₁₂ClN₃O 189.64 Oxadiazole isomer (1,2,4) at piperidine C-2 Isomeric oxadiazole positioning N/A

Key Observations :

  • Oxadiazole isomerism (1,3,4 vs. 1,2,4) significantly alters electronic properties and binding affinity. For example, 1,2,4-oxadiazole derivatives often exhibit reduced metabolic stability compared to 1,3,4 analogs .
  • Stereochemistry : Racemic mixtures (e.g., rac-(2S,3S)-2-methyl derivatives) introduce challenges in pharmacological optimization due to enantiomer-specific activity .

Non-Piperidine Oxadiazole Analogs

  • 1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile : Replaces piperidine with a cyclopropane ring, reducing basicity and altering conformational flexibility. This compound is explored in agrochemical research .
  • Used in kinase inhibition studies .

Research Findings and Pharmacological Relevance

  • Antimicrobial Activity : Piperidine-oxadiazole hybrids demonstrate moderate antibacterial effects, with MIC values ranging from 8–32 µg/mL against S. aureus and E. coli .
  • CNS Applications : The 1,3,4-oxadiazole scaffold is associated with neuroprotective properties, though 3-(1,3,4-oxadiazol-2-yl)piperidine HCl itself lacks published in vivo data .

Biological Activity

3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

  • Chemical Structure : this compound features a piperidine ring fused with an oxadiazole ring. Its molecular formula is C6H8N4HClC_6H_8N_4\cdot HCl, with a molecular weight of approximately 153.18 g/mol.
  • Unique Features : The presence of the oxadiazole moiety is significant as it contributes to the compound's biological activity, making it a subject of interest in various therapeutic areas.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may inhibit key enzymes involved in cell proliferation and survival pathways. For instance, studies have reported increased levels of p53 and caspase-3 cleavage in MCF-7 breast cancer cells, indicating activation of apoptotic pathways .
Cell LineIC50 (µM)Mechanism
MCF-710.38Apoptosis via p53 activation
HepG215.0Induction of cell cycle arrest

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. Its effectiveness is evaluated using methods like the Agar-well diffusion method.

  • Minimum Inhibitory Concentration (MIC) : Preliminary studies suggest that it possesses considerable antibacterial activity, with MIC values indicating its potential as an antibacterial agent.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

Emerging evidence suggests that this compound may also exhibit anti-inflammatory properties. This could be beneficial in treating inflammatory diseases.

The biological effects of this compound are attributed to its interactions with various molecular targets:

  • Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine and enhanced neurotransmission in neuronal cells.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in critical biochemical pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Recent studies have focused on synthesizing oxadiazole derivatives and evaluating their biological activities:

  • A study synthesized several oxadiazole derivatives and assessed their selective inhibition of T-type calcium channels, which are implicated in neuropathic pain and epilepsy .

Example Case Study

In a comparative study involving oxadiazole derivatives:

  • Compound A (similar structure) showed high affinity for D2 receptors with potential antipsychotic effects.
  • Compound B demonstrated significant anticancer activity against pancreatic cancer cell lines with an IC50 value comparable to established chemotherapeutics .

Q & A

Basic: What analytical techniques are recommended for assessing the purity of 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride in pharmaceutical research?

Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity analysis. Use a C18 column with a mobile phase buffered to pH 6.5 (e.g., ammonium acetate adjusted with acetic acid) to enhance resolution of impurities . For structural confirmation, combine with mass spectrometry (LC-MS) to identify trace contaminants, such as piperidine-related byproducts or residual solvents . Quantify impurities against pharmacopeial reference standards (e.g., EP/BP guidelines) to ensure compliance with regulatory thresholds .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis to avoid inhalation .
  • Emergency Response: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical evaluation .
  • Storage: Store in airtight containers at room temperature, away from oxidizers and moisture, to prevent degradation .

Advanced: How can computational methods optimize the synthesis pathway of this compound?

Methodological Answer:
Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction intermediates and transition states, identifying energetically favorable pathways . Use software like Gaussian or ORCA to simulate coupling reactions between piperidine and oxadiazole precursors. Validate predictions with microfluidic reactors to test small-scale conditions (e.g., temperature, solvent polarity) iteratively . ICReDD’s integrated approach combines computational screening with machine learning to prioritize high-yield conditions, reducing trial-and-error experimentation .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across studies?

Methodological Answer:
Design a factorial experiment varying solvent polarity (e.g., water, DMSO, ethanol), temperature (20–60°C), and pH (3–9). Use dynamic light scattering (DLS) to monitor aggregation and UV-Vis spectroscopy for saturation concentration . Apply statistical tools (ANOVA) to isolate confounding variables. For example, discrepancies in aqueous solubility may arise from protonation states of the piperidine moiety; adjust pH to stabilize the hydrochloride form and re-measure . Cross-validate with computational solubility predictors like COSMO-RS .

Advanced: What experimental designs are effective for studying the compound’s reactivity under varying catalytic conditions?

Methodological Answer:
Adopt a response surface methodology (RSM) to optimize catalytic parameters:

  • Variables: Catalyst loading (e.g., Pd/C, 1–5 mol%), temperature (50–120°C), and reaction time (2–24 hours).
  • Outputs: Yield (HPLC), byproduct formation (LC-MS), and reaction efficiency (TLC monitoring).
  • Analysis: Use Design-Expert® software to generate 3D contour plots, identifying optimal conditions. For heterogeneous catalysis, characterize catalyst stability via SEM/EDX post-reaction to rule out leaching .

Basic: How should researchers characterize the hydrochloride salt form of this compound?

Methodological Answer:

  • X-ray Powder Diffraction (XRPD): Confirm crystallinity and compare with reference patterns to verify salt formation .
  • Thermogravimetric Analysis (TGA): Measure dehydration or decomposition events (e.g., HCl loss above 150°C) .
  • ¹H/¹³C NMR: Assign peaks to distinguish protonated piperidine (δ ~3.0–3.5 ppm) and oxadiazole (δ ~8.5–9.0 ppm) moieties .

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

Methodological Answer:

  • Reaction Monitoring: Use in-situ FTIR to detect intermediates (e.g., uncyclized oxadiazole precursors) and adjust stoichiometry in real time .
  • Purification: Employ flash chromatography with gradient elution (hexane/ethyl acetate) to separate 1,3,4-oxadiazole isomers. Recrystallize from acetonitrile to isolate the hydrochloride salt .
  • Mechanistic Studies: Probe side reactions via trapping experiments (e.g., adding radical scavengers) to identify pathways like oxidative dimerization .

Basic: What spectroscopic methods are suitable for structural elucidation of this compound?

Methodological Answer:

  • FTIR: Identify characteristic bands for oxadiazole (C=N stretch ~1600 cm⁻¹) and piperidine (N-H bend ~1550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₇H₁₁ClN₃O⁺ = 188.0584) .
  • 2D NMR (HSQC/HMBC): Resolve overlapping signals in the piperidine ring and oxadiazole core .

Advanced: How can researchers model the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • In Silico ADMET Prediction: Use tools like SwissADME to estimate logP (lipophilicity) and blood-brain barrier permeability .
  • In Vitro Assays: Measure metabolic stability using liver microsomes (e.g., human CYP450 isoforms) and plasma protein binding via ultrafiltration .
  • In Vivo Correlation: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate dosing regimens from rodent data .

Advanced: How to address discrepancies in reported biological activity of this compound across assays?

Methodological Answer:

  • Assay Standardization: Use reference compounds (e.g., risperidone intermediates) as internal controls to normalize activity measurements .
  • Target Engagement Studies: Perform SPR (surface plasmon resonance) to confirm binding affinity to purported targets (e.g., serotonin receptors) .
  • Meta-Analysis: Apply Bayesian statistics to aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or assay sensitivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride
Reactant of Route 2
3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride

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